Adriforant Adriforant Adriforant is under investigation in clinical trial NCT00992342 (A Phase 1 Study To Evaluate The Safety And Tolerability Of Different Doses Of PF-03893787 In Healthy Adult Volunteers).
Brand Name: Vulcanchem
CAS No.: 943057-12-3
VCID: VC0517326
InChI: InChI=1S/C13H22N6/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18)/t10-/m1/s1
SMILES: CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N
Molecular Formula: C13H22N6
Molecular Weight: 262.35 g/mol

Adriforant

CAS No.: 943057-12-3

Cat. No.: VC0517326

Molecular Formula: C13H22N6

Molecular Weight: 262.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Adriforant - 943057-12-3

Specification

CAS No. 943057-12-3
Molecular Formula C13H22N6
Molecular Weight 262.35 g/mol
IUPAC Name 4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine
Standard InChI InChI=1S/C13H22N6/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18)/t10-/m1/s1
Standard InChI Key ISBHYKVAFKTATD-SNVBAGLBSA-N
Isomeric SMILES CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N
SMILES CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N
Canonical SMILES CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N
Appearance White to off-white solid powder.

Introduction

Pharmacological Profile and Mechanism of Action

Target Engagement and Preclinical Efficacy

Adriforant functions as a competitive antagonist of H4R, blocking histamine-induced signaling pathways. In primary murine mast cells, it inhibited histamine-dependent ERK phosphorylation and normalized transcriptional changes associated with inflammation . Additionally, adriforant reduced histamine-evoked calcium flux in sensory neurons, a key mechanism underlying pruritus .

Table 1: Key Pharmacodynamic Properties of Adriforant

PropertyDetailsSource
Target ReceptorHistamine H4 Receptor (HRH4)
MechanismCompetitive Antagonism
Preclinical Model EfficacyReduced itch (histamine-induced scratching) and skin inflammation (MC903-induced dermatitis)
Species-Specific ActivityFunctional antagonist in murine cells; partial agonism in non-human transfectants

Species-Specific Pharmacological Behavior

Notably, adriforant exhibited partial agonism in H4R-transfected cell lines from non-human species but acted as a pure antagonist in human and murine primary cells . This specificity highlights the importance of model selection in preclinical drug development.

Clinical Development and Trial Outcomes

Phase 2a Success and Phase 2b Failure

Trial IdentifierPhaseParticipantsOutcomeCompletion DateSource
CZPL389A22032b293Terminated (lack of efficacy)Aug 2020
jRCT20802247242N/ACompleted (results not disclosed)Apr 2022

Analysis of Clinical Trial Design

The Phase 2b trial (CZPL389A2203) evaluated adriforant (30 mg/day) versus placebo over 12 weeks, with primary endpoints including Eczema Area and Severity Index (EASI) scores. Despite adequate statistical power, the trial failed to meet efficacy thresholds, suggesting that H4R antagonism alone is insufficient to modulate AD’s multifactorial pathology .

Comparative Analysis of Preclinical and Clinical Outcomes

Limitations of Single-Target Approaches

Histamine’s role in AD is context-dependent, with H1R and H4R contributing differentially to pruritus and inflammation. While adriforant selectively inhibited H4R, compensatory mechanisms via alternative receptors (e.g., IL-31, TSLP) may have undermined its therapeutic effect .

Chemical and Pharmacokinetic Properties

Structural and Physicochemical Characteristics

Adriforant’s structure includes a pyrimidine core with substituted amine groups, optimizing receptor binding affinity . Its oral bioavailability and half-life in humans remain undisclosed, though preclinical data suggest sufficient blood-brain barrier penetration to modulate neuronal H4R .

Table 3: Chemical Properties of Adriforant

PropertyValueSource
CAS Number943057-12-3
Molecular FormulaC13H22N6\text{C}_{13}\text{H}_{22}\text{N}_6
Exact Mass262.1906 Da
Route of AdministrationOral

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